4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
Description
This compound is a hybrid heterocyclic molecule featuring a 3,4-dihydroquinoxalin-2(1H)-one core modified with a sulfanyl acetyl linker and a 2-isopropyl-4-quinazolinyl substituent. The quinoxalinone scaffold is known for its pharmacological relevance, including antibacterial and antitumor activities .
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[2-(2-propan-2-ylquinazolin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)20-23-15-8-4-3-7-14(15)21(24-20)28-12-19(27)25-11-18(26)22-16-9-5-6-10-17(16)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
BBDFSDPMFNFYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)N3CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxalinone and quinazolinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
